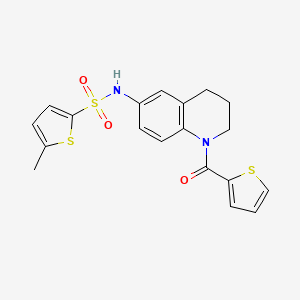

5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

CAS No.: 1171726-41-2

Cat. No.: VC4212521

Molecular Formula: C19H18N2O3S3

Molecular Weight: 418.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171726-41-2 |

|---|---|

| Molecular Formula | C19H18N2O3S3 |

| Molecular Weight | 418.54 |

| IUPAC Name | 5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C19H18N2O3S3/c1-13-6-9-18(26-13)27(23,24)20-15-7-8-16-14(12-15)4-2-10-21(16)19(22)17-5-3-11-25-17/h3,5-9,11-12,20H,2,4,10H2,1H3 |

| Standard InChI Key | IDSBNVPYLKQZMD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |

Introduction

Molecular Formula and Weight

-

Molecular Formula: C15H16N2O3S2

-

Molecular Weight: 336.4 g/mol

Structural Features

The compound consists of:

-

A methyl group at the 5-position of the tetrahydroquinoline ring.

-

A thiophene ring connected to a carbonyl group at the 1-position of the tetrahydroquinoline.

-

A sulfonamide group attached to the thiophene.

Chemical Identifiers

-

IUPAC Name: 5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

-

InChIKey: YBHQPPQDYKIRSM-UHFFFAOYSA-N

-

SMILES: CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

-

Formation of the thiophene ring.

-

Introduction of the sulfonamide group.

-

Construction of the tetrahydroquinoline framework through cyclization reactions.

Several synthetic routes have been explored in literature, often focusing on optimizing yield and purity while minimizing environmental impact.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit various enzymes involved in cancer progression.

Mechanism of Action

The proposed mechanism of action involves:

-

Inhibition of specific enzymes related to tumor growth.

-

Induction of apoptosis in cancer cells.

Studies have shown that derivatives of thiophene and tetrahydroquinoline can enhance biological activity through synergistic effects.

In Vitro Studies

Recent studies have evaluated the anticancer activity of related compounds using human cancer cell lines. For instance:

-

Cell Lines Tested: HCT116 (colon cancer), MCF7 (breast cancer).

-

IC50 Values: Compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells, indicating promising efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume